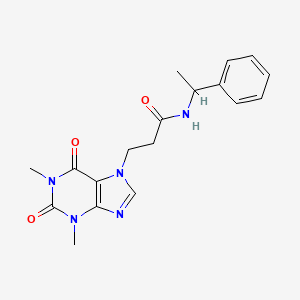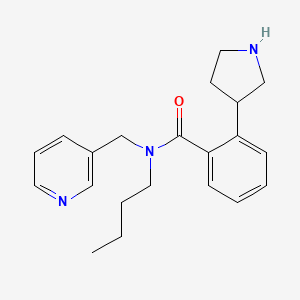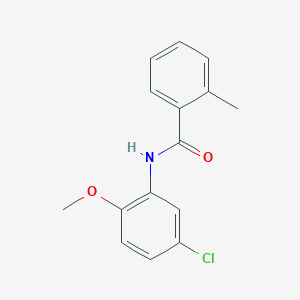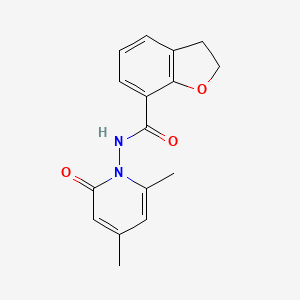![molecular formula C18H18N4O B5434927 N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B5434927.png)
N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Preparation Methods
The synthesis of N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide typically involves the reaction of 3-methylphenylmethylpyrazole with pyridine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol, and may require refluxing for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound may inhibit key enzymes or disrupt cellular processes in the parasite . Molecular docking studies have shown that the compound fits well into the active site of target enzymes, leading to its biological effects .
Comparison with Similar Compounds
N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide can be compared with other pyrazole derivatives, such as hydrazine-coupled pyrazoles and indole derivatives . While these compounds share some pharmacological properties, this compound is unique in its specific structure and the resulting biological activities. Similar compounds include:
- Hydrazine-coupled pyrazoles
- Indole derivatives
- Quinolinyl-pyrazoles
This compound’s uniqueness lies in its specific molecular interactions and the resulting pharmacological effects, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-4-3-5-15(10-13)12-22-14(2)11-17(21-22)20-18(23)16-6-8-19-9-7-16/h3-11H,12H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJXDUNJFXGPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)NC(=O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(2-methylphenyl)phenyl]methanone](/img/structure/B5434849.png)



![4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5434879.png)
![4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzenesulfonamide](/img/structure/B5434883.png)
![Ethyl 1-[2-(2-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5434885.png)
![N-[2-methyl-3-(1-naphthyl)propyl]methanesulfonamide](/img/structure/B5434891.png)
![2-[ETHYL(METHYL)AMINO]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE](/img/structure/B5434908.png)
![4-[3-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5434911.png)
![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5434915.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5434936.png)
![2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5434946.png)
